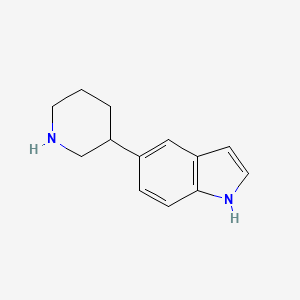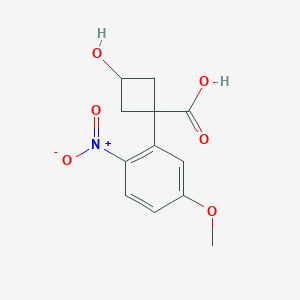
(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring substituted with a hydroxy group, a methoxy group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine.
Applications De Recherche Scientifique
(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3s)-3-hydroxy-1-(4-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-hydroxy-1-(5-methoxy-3-nitrophenyl)cyclobutane-1-carboxylic acid
Uniqueness
(1S,3s)-3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H13NO6 |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
3-hydroxy-1-(5-methoxy-2-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO6/c1-19-8-2-3-10(13(17)18)9(4-8)12(11(15)16)5-7(14)6-12/h2-4,7,14H,5-6H2,1H3,(H,15,16) |
Clé InChI |
VMKFAMCCMOXYDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])C2(CC(C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


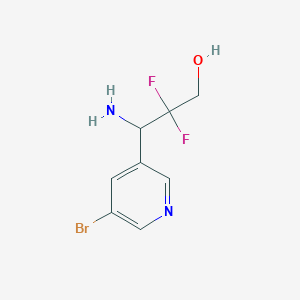
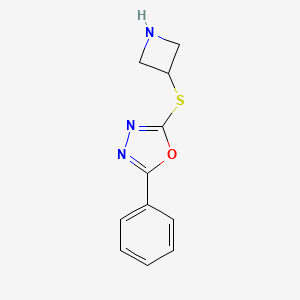
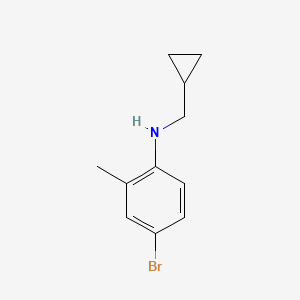
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)
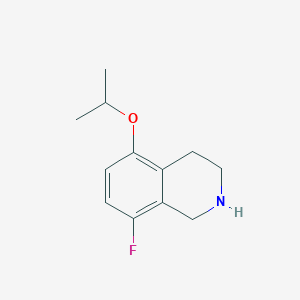

![1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
![1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13241807.png)
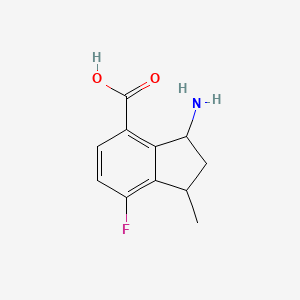
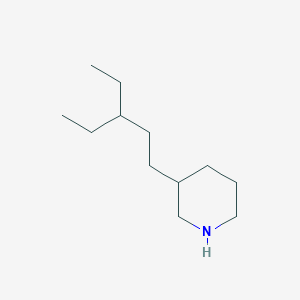


![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
